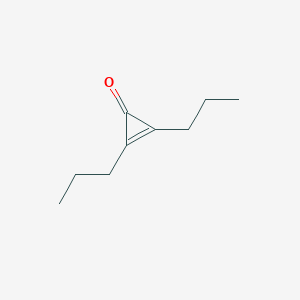

2,3-Dipropyl-2-cyclopropen-1-one

Description

2,3-Dipropyl-2-cyclopropen-1-one is a strained cyclic ketone featuring a cyclopropenone core substituted with two propyl groups at the 2- and 3-positions. Cyclopropenones are characterized by their high ring strain and unique reactivity due to the conjugated system of the carbonyl group and the cyclopropane ring.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,3-dipropylcycloprop-2-en-1-one |

InChI |

InChI=1S/C9H14O/c1-3-5-7-8(6-4-2)9(7)10/h3-6H2,1-2H3 |

InChI Key |

NTMRJWUXEXNROG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C1=O)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on chlorinated alkanes and alkenes (e.g., 1,2,3-trichloropropane, dichloropropanes), which differ significantly from 2,3-dipropyl-2-cyclopropen-1-one in structure and reactivity. Below is a comparative analysis based on structural analogs and functional group behavior :

Table 1: Structural and Functional Comparison

Key Differences:

Reactivity: Cyclopropenones like 2,3-dipropyl-2-cyclopropen-1-one undergo ring-opening reactions due to strain, whereas chlorinated propanes (e.g., 1,2,3-trichloropropane) exhibit stability under ambient conditions but degrade under UV light or metabolic processes . The ketone group in cyclopropenones enables nucleophilic additions, absent in chlorinated analogs.

Toxicity: Chlorinated propanes (e.g., 1,2,3-trichloropropane) are associated with carcinogenicity and organ toxicity, as noted in NIH RePORTER studies . No toxicity data exist for 2,3-dipropyl-2-cyclopropen-1-one.

Environmental Impact: Chlorinated compounds like 2,3-dichloropropionic acid persist in ecosystems and bioaccumulate . Cyclopropenones, while reactive, may degrade rapidly but lack empirical environmental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.